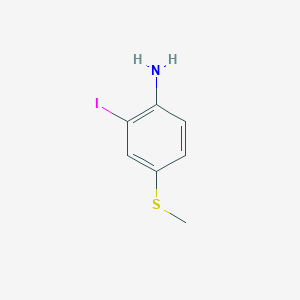

2-Iodo-4-(methylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOYWOHDSKTUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902707 | |

| Record name | NoName_3256 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-04-0 | |

| Record name | 2-iodo-4-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 4 Methylsulfanyl Aniline and Its Analogues

Direct Functionalization Approaches

Direct functionalization offers an efficient route to 2-iodo-4-(methylsulfanyl)aniline by introducing the iodo and methylsulfanyl groups onto an aniline (B41778) scaffold in a highly controlled manner.

Regioselective Iodination of 4-(methylsulfanyl)aniline Derivatives

The direct iodination of 4-(methylsulfanyl)aniline is a primary method for the synthesis of the target compound. The regioselectivity of this electrophilic substitution is governed by the directing effects of the amino and methylsulfanyl groups. The strongly activating and ortho-, para-directing amino group, along with the ortho-, para-directing methylsulfanyl group, facilitates the introduction of iodine at the position ortho to the amino group.

Various iodinating reagents have been employed for the selective iodination of aniline derivatives. These include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent. The choice of solvent and reaction conditions plays a crucial role in achieving high regioselectivity and yield. For instance, a novel metal- and oxidant-free electrophilic iodination of aniline analogues has been developed using molecular iodine in methyl tert-butyl ether (MTBE), optionally with dimethyl sulfoxide (B87167) (DMSO) as an additive, to achieve high to excellent yields at room temperature. elsevierpure.com The kinetics of aniline iodination have been studied, indicating that the reaction is first order in both aniline and the iodinating agent. niscpr.res.in

The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with molecular iodine has also been explored for the regioselective iodination of anilines. nih.gov While these methods have been applied to a range of substituted anilines, the specific conditions for the optimal iodination of 4-(methylsulfanyl)aniline would require empirical optimization.

Table 1: Reagents for Regioselective Iodination of Anilines

| Reagent System | Typical Conditions | Selectivity | Reference |

| I₂ / DMSO / MTBE | Room Temperature | High for ortho-iodination | elsevierpure.com |

| Ag₂SO₄ / I₂ | Ethanol (B145695) or 1,2-ethanediol | Para or Ortho selectivity depending on substrate | nih.gov |

| N-Iodosuccinimide (NIS) | Various solvents | Good for activated systems | |

| Iodine Monochloride (ICl) | Acetic Acid | Often used for less activated systems |

Sulfanylation Methods for 2-Iodoaniline (B362364) Scaffolds

An alternative direct approach involves the introduction of the methylsulfanyl group onto a 2-iodoaniline scaffold. This is typically achieved through a cross-coupling reaction, where the carbon-sulfur bond is formed. Modern methods often employ transition-metal catalysis to facilitate this transformation.

Palladium- and copper-catalyzed reactions are the most common for the formation of aryl thioethers from aryl halides. acsgcipr.orgthieme-connect.com In the context of synthesizing this compound, this would involve the reaction of 2-iodoaniline with a methylthiolating agent, such as methanethiol (B179389) or its corresponding salt, in the presence of a suitable catalyst and ligand. The choice of ligand is critical for the efficiency of these coupling reactions. acsgcipr.org

Recent advancements have led to the development of organocatalytic methods for the synthesis of thioethers. nih.govacs.org For example, a photochemical organocatalytic protocol has been reported for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols, using tetramethylthiourea (B1220291) as a sulfur source. nih.gov While this specific method uses aryl chlorides, similar principles could potentially be adapted for aryl iodides like 2-iodoaniline.

Multistep Synthetic Pathways

Multistep syntheses provide a versatile alternative, allowing for the construction of the target molecule through a sequence of well-established reactions. This approach can be particularly useful when direct functionalization is challenging or leads to isomeric mixtures.

Sequential Halogenation and Sulfanylation Protocols

A common multistep strategy involves the sequential introduction of the iodo and methylsulfanyl groups. For example, one could start with the protection of the amino group of 4-aminothiophenol (B129426), followed by methylation of the thiol to give N-protected 4-(methylsulfanyl)aniline. Subsequent regioselective iodination at the ortho position to the protected amino group, followed by deprotection, would yield the desired product. The order of these steps can be reversed, starting with the iodination of a protected aniline, followed by a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling to introduce the methylsulfanyl group.

Strategies Involving Pre-functionalized Aromatic Precursors

Another multistep approach utilizes aromatic precursors that already contain some of the required functional groups. For instance, a synthetic route could commence from 2-amino-5-bromobenzoic acid. This precursor can undergo a sequence of reactions including diazotization, Sandmeyer reaction to introduce the iodo group, and subsequent conversion of the carboxylic acid to the methylsulfanyl group, or vice-versa. A practical route to 2-iodoanilines has been reported via a transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen, which could be a key step in such a strategy. rsc.org

Catalytic Synthesis Routes

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound and its analogs can significantly benefit from catalytic approaches, particularly for the C-S bond formation.

As mentioned in section 2.1.2, the formation of the aryl thioether bond is often catalyzed by transition metals. Palladium-catalyzed Buchwald-Hartwig amination and C-S coupling reactions are powerful tools for this purpose. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings have a long history in the synthesis of aryl thioethers and continue to be developed with more efficient ligand systems. thieme-connect.com

Table 2: Catalytic Systems for Aryl Thioether Formation

| Catalyst System | Ligand | Base | Typical Substrates | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Aryl halides, Thiols | acsgcipr.org |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Aryl iodides, Thiols | thieme-connect.com |

| NiCl₂ / Ir-photocatalyst | - | - | Aryl iodides, Thiols | acs.org |

Furthermore, recent research has focused on developing more sustainable catalytic systems. This includes the use of more abundant and less toxic metals, as well as photocatalytic and organocatalytic methods that operate under milder conditions. nih.govacs.org These emerging catalytic routes hold promise for the future synthesis of this compound and its derivatives with improved environmental compatibility.

Palladium-Catalyzed Synthetic Protocols

Palladium catalysts are instrumental in the formation of carbon-iodine bonds, offering a versatile route to this compound. A common strategy involves the direct C-H iodination of 4-(methylsulfanyl)aniline. This method utilizes a palladium(II) catalyst, often in conjunction with a suitable oxidant and an iodine source. The catalytic cycle is believed to proceed through a palladium-catalyzed C-H activation step, followed by oxidative addition of the iodine source and subsequent reductive elimination to yield the iodinated product.

While a specific protocol for the direct palladium-catalyzed iodination of 4-(methylsulfanyl)aniline to its 2-iodo derivative is not extensively documented in readily available literature, analogous reactions with substituted anilines provide a framework. For instance, the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines has been systematically optimized, highlighting the influence of various reaction parameters. beilstein-journals.org In these studies, catalysts such as Pd(OAc)₂, in combination with phosphine (B1218219) ligands like Xantphos, have proven effective. beilstein-journals.org The choice of base and solvent also plays a crucial role in achieving high yields.

Another palladium-catalyzed approach involves the annulation of o-iodo-anilines with propargyl alcohols to synthesize substituted quinolines. organic-chemistry.orgnih.gov While not a direct synthesis of the target molecule, this demonstrates the utility of palladium catalysts in manipulating iodo-aniline structures.

Table 1: Illustrative Conditions for Palladium-Catalyzed Reactions of Anilines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | p-xylene (B151628) | 125 | up to 71 | beilstein-journals.org |

| Pd(OAc)₂ | dppp | DBU | NMP | Mild | up to 91 | organic-chemistry.org |

Note: This table presents data from analogous reactions and serves to illustrate typical conditions for palladium-catalyzed transformations of anilines.

Copper-Mediated Synthesis of this compound

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and still relevant method for the synthesis of aryl-iodide and aryl-amine bonds. The synthesis of this compound via a copper-mediated pathway could conceptually involve the iodination of 4-(methylsulfanyl)aniline or the amination of a di-iodinated precursor.

Direct copper-catalyzed iodination of anilines is a feasible approach. For example, a general method for the copper-mediated nucleophilic ¹²³I-iodination of (hetero)aryl boronic esters and acids has been developed, showcasing the versatility of copper in forming C-I bonds. researchgate.net While a specific application to 4-(methylsulfanyl)aniline is not detailed, the broad substrate scope suggests potential applicability.

Furthermore, photoinduced, copper-catalyzed enantioconvergent alkylations of anilines have been reported, demonstrating the ongoing innovation in copper catalysis. nih.govnih.gov These reactions often employ a chiral copper catalyst and proceed under mild conditions.

A plausible, though less direct, route could involve the synthesis of 2-iodo-4-methylaniline, which has been achieved via a copper-iodide-catalyzed reaction of p-toluidine (B81030) with ammonium (B1175870) iodide under oxygen pressure, yielding the product in 82% yield. prepchem.com This suggests that a similar strategy might be adaptable for the synthesis of this compound from 4-(methylsulfanyl)aniline.

Metal-Free Catalytic Systems (e.g., I₂/DMSO) in Synthesis

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained significant traction. A prominent example is the use of molecular iodine (I₂) in dimethyl sulfoxide (DMSO). This system has been successfully employed for the direct arylthiation and simultaneous iodination of anilines. lookchem.comresearchgate.netnih.gov

The reaction mechanism is believed to involve the in situ formation of an electrophilic iodine species, which then attacks the electron-rich aniline ring. DMSO can act as both a solvent and a mild oxidant, facilitating the regeneration of the active iodine species. rsc.org This method is attractive due to its operational simplicity and the avoidance of heavy metal catalysts.

Research has shown that this I₂/DMSO system can be highly selective, providing mono-, bis-, or trisubstituted diaryl sulfide (B99878) derivatives, and importantly, can lead to the simultaneous iodination and sulfenylation of anilines. lookchem.comnih.gov This offers a direct route to multifunctionalized iodoaniline products. For instance, an iodine-promoted divergent thiolation of unprotected anilines with thiols has been described, affording various sulfide anilines. lookchem.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of several reaction parameters.

Solvent Effects in Synthesis

The choice of solvent can significantly impact the reaction rate and product distribution. In palladium-catalyzed reactions, solvents like p-xylene and N-methylpyrrolidone (NMP) are commonly used. beilstein-journals.orgorganic-chemistry.org For metal-free iodination, polar aprotic solvents such as DMSO are often essential for the reaction to proceed. lookchem.comnih.gov The effect of different solvents on the iodination of aniline has been studied, revealing that the reaction is of a dipole-dipole type. A study on the greener iodination of arenes using sulfated ceria-zirconia catalysts in polyethylene (B3416737) glycol also highlighted the critical role of the solvent. researchgate.net

Table 2: Effect of Solvent on the Iodination of Aniline (Illustrative)

| Solvent | Reaction Time (h) | Conversion (%) | Selectivity (p-iodo) (%) | Reference |

| Polyethylene glycol | 5 | 98 | 95 | researchgate.net |

| Acetonitrile (B52724) | 8 | 85 | 92 | researchgate.net |

| Dichloromethane | 12 | 70 | 88 | researchgate.net |

Note: This table is based on data for aniline and serves as an illustration of solvent effects.

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter that influences reaction kinetics. Higher temperatures generally lead to faster reaction rates but can sometimes decrease selectivity by promoting the formation of side products. For instance, in the synthesis of 2-iodo-4-methylaniline, the reaction was carried out at 70°C under oxygen pressure. prepchem.com Kinetic studies on the iodination of substituted anilines have been conducted at various temperatures to determine activation parameters. niscpr.res.in

Pressure is a significant factor primarily in reactions involving gases, such as the previously mentioned synthesis utilizing oxygen pressure. prepchem.com For most solution-phase syntheses of this compound, the reaction is typically conducted at atmospheric pressure.

Catalyst Loading and Ligand Design Considerations

In metal-catalyzed reactions, the amount of catalyst used is a key consideration for both cost and efficiency. Optimizing catalyst loading is crucial to ensure a reasonable reaction rate without using an excessive amount of the often-expensive metal. Studies on palladium-catalyzed aminations have explored catalyst loadings as low as 2 mol %. beilstein-journals.org

Ligand design is another powerful tool for controlling the outcome of palladium-catalyzed reactions. The steric and electronic properties of the ligand can influence the catalyst's activity, stability, and selectivity. For example, bulky electron-rich phosphine ligands like Xantphos have been shown to be effective in promoting C-N bond formation in aniline chemistry. beilstein-journals.org The development of ligands for palladium(II)-catalyzed C-H functionalization is an active area of research, with the understanding that there is an "intimate dialogue between ligand and substrate" that dictates the reaction's success.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves deconstructing a target molecule into a series of simpler precursor structures in a reverse-synthetic direction. These reverse steps are known as disconnections, which correspond to known and reliable forward chemical reactions. This analysis allows for the identification of potential synthetic pathways and readily available starting materials.

The target molecule, this compound, is a substituted aniline featuring three key functional groups on a benzene (B151609) ring: an amino group (-NH₂), an iodo group (-I), and a methylsulfanyl group (-SCH₃). The relative positions of these substituents (1,2,4-substitution pattern) are critical for devising a logical synthetic strategy. The primary disconnections to consider are the carbon-iodine (C-I) bond, the carbon-sulfur (C-S) bond, and the carbon-nitrogen (C-N) bond, often addressed through a functional group interconversion (FGI).

Two logical retrosynthetic pathways are proposed for the synthesis of this compound.

Pathway A: Iodination as a Late-Stage Step

This pathway prioritizes the introduction of the iodine atom onto a pre-formed aniline derivative.

C-I Bond Disconnection: The first disconnection targets the C-I bond. This step is the reverse of an electrophilic iodination reaction. The strong activating and ortho-, para-directing nature of the amino group makes the position ortho to it (C2) highly susceptible to iodination. This disconnection leads to the immediate precursor, 4-(methylsulfanyl)aniline .

C-S Bond Disconnection: The precursor, 4-(methylsulfanyl)aniline, can be further deconstructed. A logical disconnection is the C-S bond, which points to a synthesis from a simpler aniline derivative. A practical forward approach involves the methylation of the thiol group. This leads back to 4-aminothiophenol , a readily available starting material.

The forward synthesis for Pathway A would therefore proceed by the methylation of 4-aminothiophenol to generate 4-(methylsulfanyl)aniline, followed by a regioselective iodination to yield the final product, this compound.

Pathway B: Functional Group Interconversion (FGI) and Early-Stage Iodination

This alternative strategy involves modifying a functional group early in the analysis, which can simplify subsequent steps.

Functional Group Interconversion (FGI): The primary amino group is a common target for FGI. It can be retrosynthetically derived from a nitro group (-NO₂), a transformation corresponding to a reliable nitro group reduction in the forward synthesis. This leads to the precursor 2-Iodo-4-(methylsulfanyl)nitrobenzene .

C-I Bond Disconnection: The C-I bond of this nitro-intermediate is now disconnected. This corresponds to the electrophilic iodination of 4-(methylsulfanyl)nitrobenzene . In this precursor, the methylsulfanyl group is ortho-, para-directing, while the nitro group is a meta-director. Crucially, both groups direct the incoming electrophile (iodine) to the same position (C2), suggesting that the forward iodination step would be highly regioselective and efficient.

C-S Bond Disconnection: The synthesis of 4-(methylsulfanyl)nitrobenzene can be envisioned through the disconnection of its C-S bond. This points to a nucleophilic aromatic substitution reaction on a suitable precursor like 4-fluoronitrobenzene using a methylthiolate source, such as sodium thiomethoxide.

The forward synthesis for Pathway B involves the reaction of 4-fluoronitrobenzene with sodium thiomethoxide, followed by iodination of the resulting 4-(methylsulfanyl)nitrobenzene, and concluding with the reduction of the nitro group to afford this compound.

The following table summarizes the proposed retrosynthetic pathways.

Table 1: Retrosynthetic Analysis Pathways for this compound

| Pathway | Disconnection Step | Precursor Molecule | Corresponding Forward Reaction |

|---|---|---|---|

| A | 1. C-I Disconnection | 4-(methylsulfanyl)aniline | Electrophilic Iodination |

| 2. C-S Disconnection | 4-aminothiophenol | S-Methylation | |

| B | 1. FGI (Amine from Nitro) | 2-Iodo-4-(methylsulfanyl)nitrobenzene | Nitro Group Reduction |

| 2. C-I Disconnection | 4-(methylsulfanyl)nitrobenzene | Electrophilic Iodination |

Chemical Transformations and Derivatization Studies of 2 Iodo 4 Methylsulfanyl Aniline

Reactions Involving the Iodo Group

The carbon-iodine bond in 2-iodo-4-(methylsulfanyl)aniline is a key site for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with Anilines

The iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl and other conjugated systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. While specific examples with this compound are not extensively documented in the provided search results, the general principles of Suzuki-Miyaura coupling are well-established for iodoanilines. nih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond by coupling the aryl iodide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting 2-alkynyl-4-(methylsulfanyl)anilines are valuable intermediates for the synthesis of heterocycles like indoles. spuvvn.edursc.org For instance, the coupling of various o-ethynylanilines with aryl iodides has been shown to produce 2,3-diarylindoles. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the reaction's efficiency. spuvvn.edureddit.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov Although a direct example with this compound is not provided, the reaction is widely applicable to iodoanilines, allowing for the synthesis of a diverse array of N-aryl and N-heteroaryl anilines.

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst | C-C (aryl-aryl) |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | C-C (aryl-alkynyl) |

| Buchwald-Hartwig | Amine | Palladium catalyst | C-N |

Reactions Involving the Amino Group

The primary amino group of this compound is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Acylation and Sulfonylation of the Amine

The amino group readily undergoes acylation and sulfonylation reactions with corresponding acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

Acylation: This reaction provides a straightforward method to introduce an acyl group onto the nitrogen atom.

Sulfonylation: The reaction of anilines with sulfonyl chlorides in the presence of a base is a common method for the synthesis of sulfonamides. A photoredox-catalyzed sulfonylation of aniline (B41778) derivatives with sulfinate salts has also been reported as a mild alternative. rsc.org

Alkylation and Arylation of the Nitrogen Center

The nitrogen atom of the amino group can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation: The direct alkylation of anilines can be achieved using various alkylating agents. Iron-catalyzed N-alkylation reactions have gained prominence as an environmentally friendly approach. researchgate.net

N-Arylation: The Buchwald-Hartwig amination, as mentioned earlier, is a premier method for the arylation of amines, including anilines. organic-chemistry.orgnih.gov Copper-catalyzed cross-coupling reactions of anilines with aryl bromides have also been developed, offering an alternative route to N-aryl anilines. chemrxiv.org

Table 2: Summary of Reactions at the Amino Group

| Reaction | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride / Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl chloride / Sulfinate salt | Sulfonamide |

| N-Alkylation | Alkyl halide / Alcohol | Alkylamino |

| N-Arylation | Aryl halide | Arylamino |

Condensation Reactions and Imine Formation

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comyoutube.com

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the general reactivity of anilines suggests that it would react with a wide range of carbonyl compounds under standard conditions. masterorganicchemistry.commdpi.com The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

The general scheme for imine formation is as follows:

Table 1: Representative Condensation Reactions of Anilines

| Aniline Derivative | Carbonyl Compound | Product (Imine) | Reference |

| Aniline | Benzaldehyde | N-Benzylideneaniline | masterorganicchemistry.com |

| 4-Methylaniline | Acetone | N-(Propan-2-ylidene)-4-methylaniline | mdpi.com |

| 2-Aminobenzylamine | Benzaldehyde | 2-Phenyl-1,2,3,4-tetrahydroquinazoline | rsc.org |

Note: This table represents general condensation reactions of anilines to illustrate the expected reactivity of this compound. Specific data for this compound is not available.

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group in this compound is susceptible to a range of chemical transformations, most notably oxidation. Studies on C-S bond cleavage and further functionalization of the sulfur moiety are less common for this specific molecule but can be inferred from the reactivity of other aryl sulfides.

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. openaccessjournals.com The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions. Milder oxidizing agents and controlled stoichiometry generally favor the formation of the sulfoxide, 2-iodo-4-(methylsulfinyl)aniline, while stronger oxidizing agents or an excess of the oxidant will lead to the sulfone, 2-iodo-4-(methylsulfonyl)aniline.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. openaccessjournals.com

Table 2: Hypothetical Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | 1 equivalent H₂O₂ | 2-Iodo-4-(methylsulfinyl)aniline |

| This compound | Excess H₂O₂ | 2-Iodo-4-(methylsulfonyl)aniline |

| This compound | m-CPBA (1 equiv.) | 2-Iodo-4-(methylsulfinyl)aniline |

| This compound | m-CPBA (>2 equiv.) | 2-Iodo-4-(methylsulfonyl)aniline |

The cleavage of the carbon-sulfur (C-S) bond in aryl thioethers is a known transformation, though it often requires specific reagents or catalysts. rsc.org These reactions can be promoted by transition metals or under metal-free conditions using strong acids, bases, or oxidizing agents. rsc.orgmdpi.com For this compound, the C-S bond cleavage would result in the formation of a thiol or other sulfur-containing species, along with the corresponding aniline derivative. However, specific studies detailing the C-S bond cleavage or rearrangement reactions for this compound are not found in the current literature.

Beyond oxidation, the sulfur moiety of aryl sulfides can, in principle, be further functionalized. This could involve reactions such as S-alkylation to form sulfonium (B1226848) salts or participation in metal-catalyzed cross-coupling reactions. The development of such methodologies for this compound would expand its utility as a synthetic building block. At present, there is a lack of specific research on these transformations for this compound.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and an iodine atom in a 1,2-relationship on the aromatic ring makes this compound a promising precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

One of the most significant potential applications of this compound in synthetic chemistry is its use in the formation of benzothiazoles. While direct intramolecular cyclization involving the methylsulfanyl group and the amino group is not a standard reaction, the iodo and amino groups can be utilized in reactions with a sulfur source to construct the thiazole (B1198619) ring. For instance, reaction with a thiocarbonyl equivalent could lead to the formation of a 6-(methylsulfanyl)benzothiazole derivative.

Alternatively, the related compound 2-aminothiophenol (B119425) is a common starting material for benzothiazole (B30560) synthesis via condensation with various electrophiles. mdpi.comrsc.org While not a direct cyclization of this compound, this highlights the potential of the aniline scaffold in heterocycle synthesis. A plausible, though not explicitly documented, route could involve the conversion of the methylsulfanyl group to a thiol, followed by intramolecular cyclization or reaction with a suitable one-carbon synthon.

A more direct approach for related compounds involves the iodocyclization of 2-methylthiophenylacetylenes to form 3-iodobenzothiophenes, demonstrating the utility of the iodo and methylsulfanyl groups in tandem for heterocycle synthesis. researchgate.net

Synthesis of Fused Ring Systems and Heterocyclic Compounds

The presence of both an amino group and an iodine atom in a 1,2-relationship on the benzene (B151609) ring makes this compound a versatile precursor for the construction of various fused heterocyclic systems. The methylsulfanyl group at the 4-position further influences the electronic properties and reactivity of the molecule, and can be retained in the final product, offering a handle for further functionalization. Key synthetic strategies for building fused ring structures from this aniline derivative include transition-metal-catalyzed reactions and classical cyclization methods.

One prominent application of ortho-iodoanilines is in the synthesis of quinolines . The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classic method for quinoline (B57606) synthesis. nih.gov While direct examples using this compound are not extensively documented, the general applicability of this reaction to substituted anilines suggests its potential for producing 6-(methylsulfanyl)quinoline derivatives. A more modern approach involves palladium-catalyzed reactions. For instance, the sequential Sonogashira coupling of 2-iodoanilines with terminal alkynes, followed by a cyclization reaction promoted by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a convenient route to 2-substituted indoles, which can be precursors to quinoline structures. nih.gov

Another important class of heterocycles accessible from this compound are benzothiazoles . A three-component reaction involving an ortho-iodoaniline, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (DMSO) can yield 2-unsubstituted benzothiazoles. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. This methodology could foreseeably be applied to this compound to generate 6-(methylsulfanyl)benzothiazole.

The synthesis of phenothiazines , a tricyclic system with a central thiazine (B8601807) ring, can also be envisioned starting from this compound. While direct synthesis from this specific precursor is not widely reported, related methodologies, such as the reaction of 2-iodoanilines with 2-bromobenzenethiols, have been developed. nih.gov

Furthermore, carbazoles , which are fused aromatic compounds containing a five-membered nitrogen-containing ring, can be synthesized through various cyclization strategies. Intramolecular C-H amination reactions of appropriately derivatized anilines are a powerful tool for carbazole (B46965) formation. nih.gov Palladium-catalyzed annulation reactions of substituted anilines also provide a route to these structures. rsc.org

The following table summarizes potential synthetic transformations of this compound into various fused heterocyclic systems based on established methodologies for related compounds.

| Target Heterocycle | General Reaction Type | Potential Reagents and Conditions | Expected Product |

| Quinolines | Doebner Reaction | Aldehyde, Pyruvic Acid | 2-Substituted-6-(methylsulfanyl)quinoline-4-carboxylic acid |

| Sonogashira Coupling/Cyclization | Terminal alkyne, Pd catalyst, TBAF | 2-Substituted-6-(methylsulfanyl)indole | |

| Benzothiazoles | Three-component Reaction | K₂S, DMSO | 6-(Methylsulfanyl)benzothiazole |

| Phenothiazines | Ullmann or Buchwald-Hartwig Coupling | 2-Bromobenzenethiol, Cu or Pd catalyst | 3-(Methylsulfanyl)phenothiazine |

| Carbazoles | Intramolecular C-H Amination | Requires pre-functionalization of the amino group | Substituted 3-(methylsulfanyl)carbazole |

Mechanistic Investigations of Reactions Involving 2 Iodo 4 Methylsulfanyl Aniline

Elucidation of Reaction Pathways for C-C and C-Heteroatom Coupling

No specific studies on the elucidation of reaction pathways for C-C and C-heteroatom coupling reactions involving 2-Iodo-4-(methylsulfanyl)aniline were found in the reviewed literature.

Role of Catalysts and Reagents in Reaction Mechanisms

While the general roles of palladium catalysts, phosphine (B1218219) ligands, and bases in cross-coupling reactions are well-established, their specific influence on the reaction mechanisms of this compound has not been documented.

Studies of Intermediates and Transition States

There are no available studies that identify or characterize the specific intermediates and transition states formed during coupling reactions with this compound.

Kinetic Analysis of Reaction Rates and Orders

A kinetic analysis, including the determination of reaction rates and orders for coupling reactions involving this compound, has not been reported in the scientific literature searched.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy would be a primary tool for elucidating the structure of 2-Iodo-4-(methylsulfanyl)aniline. This technique maps the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal.

As of the latest available data, specific ¹H NMR spectroscopic data for this compound has not been reported in the scientific literature.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, methyl) and the nature of the atoms attached to it. For instance, the carbon atom bonded to the iodine would be expected to have a significantly different chemical shift compared to the carbon bonded to the amino group or the methylsulfanyl group.

Detailed experimental ¹³C NMR data for this compound is not currently available in published research.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the proton-proton networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy provides information about longer-range couplings, typically over two to three bonds. This technique is invaluable for piecing together the entire molecular structure by showing connections between protons and carbons that are not directly bonded. For example, it could show the correlation between the methyl protons and the aromatic carbon to which the sulfur atom is attached.

Specific 2D NMR (COSY, HSQC, HMBC) data for this compound has not been documented in scientific literature.

Deuteration Experiments for Mechanistic Insight

Deuteration experiments, where a labile proton is exchanged with a deuterium (B1214612) atom, can be a useful tool in NMR spectroscopy. For this compound, shaking the sample with a small amount of deuterium oxide (D₂O) would lead to the exchange of the amine (-NH₂) protons with deuterium. In the subsequent ¹H NMR spectrum, the signal corresponding to the amine protons would disappear or significantly decrease in intensity. This experiment unequivocally identifies the amine proton signals.

There are no reported deuteration experiments for this compound in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. The exact mass of the molecular ion of this compound would be compared to the calculated theoretical mass for the chemical formula C₇H₈INS to confirm its elemental composition.

As of now, specific High-Resolution Mass Spectrometry data for this compound is not available in the scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an invaluable tool for structural confirmation. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its constituent parts. Based on studies of analogous compounds like 2-(methylthio)aniline (B147308) and other halogenated anilines, the expected vibrational modes can be assigned. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 | Characteristic of the primary amine (-NH₂) group. The presence of two bands in this region is a hallmark of primary amines. |

| Aromatic C-H Stretching | 3000 - 3100 | Corresponds to the stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretching | 2900 - 3000 | Arises from the C-H bonds of the methyl (-CH₃) group in the methylsulfanyl substituent. |

| N-H Bending (Scissoring) | 1600 - 1650 | This in-plane bending vibration of the amino group is a key identifier for anilines. |

| Aromatic C=C Stretching | 1450 - 1600 | Multiple bands in this region are due to the skeletal vibrations of the benzene ring. |

| C-N Stretching | 1250 - 1350 | Represents the stretching of the bond between the aromatic ring and the amino group. |

| C-S Stretching | 600 - 800 | This vibration is associated with the thioether linkage. Studies on 2-(methylthio)aniline show these modes clearly. nih.gov |

| C-I Stretching | 500 - 600 | The carbon-iodine bond vibration is expected at low frequencies due to the high mass of the iodine atom. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound display characteristic absorptions due to the promotion of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show strong absorption bands typical of a substituted benzene ring.

π → π Transitions:* These high-energy transitions are characteristic of the aromatic system. For aniline (B41778), these peaks appear around 230 nm and 280 nm. The presence of the iodo and methylsulfanyl substituents, both of which are auxochromes (color-assisting groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted aniline. researchgate.net

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons from the nitrogen of the amino group and the sulfur of the methylsulfanyl group to the π* orbitals of the aromatic ring. These transitions are typically of lower intensity and may appear as a shoulder on the main π → π* absorption band. researchgate.net

The precise position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity, which can influence the energy levels of the electronic states. ajrsp.com

X-ray Crystallography for Solid-State Structure Determination

While a published crystal structure for this compound is not currently available, the methodology of single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. miamioh.edu The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

This analysis provides invaluable data, including:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice.

Crystal Packing: Shows how individual molecules are arranged in the solid state, which is dictated by intermolecular forces.

For example, the crystal structure of a closely related compound, 4-iodo-2-methylaniline, was determined to be in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. nih.gov This level of detail allows for a complete and unambiguous structural assignment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈IN |

| Formula Weight | 233.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5910 (11) |

| b (Å) | 8.9410 (18) |

| c (Å) | 15.674 (3) |

| Volume (ų) | 783.5 (3) |

| Z (Molecules per unit cell) | 4 |

The detailed three-dimensional information from X-ray crystallography is crucial for analyzing the non-covalent interactions that govern the crystal packing. For this compound, several types of intermolecular forces would be expected.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. In the crystal structures of related iodoanilines, molecules are often linked into chains or more complex networks via N-H···N hydrogen bonds. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, which are critical in stabilizing the crystal structure.

Halogen Bonding: The iodine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor. This allows it to form attractive interactions with Lewis bases (electron donors) such as the nitrogen or sulfur atoms of neighboring molecules. Studies on 2-iodoaniline (B362364) and 3-iodoaniline (B1194756) have revealed the presence of I···I interactions that help organize the molecules into sheets. ed.ac.ukiucr.org Similar I···N or I···S interactions could be anticipated in the crystal structure of this compound.

A complete crystallographic study would precisely map these interactions, providing a deep understanding of the supramolecular chemistry of the compound.

Advanced Spectroscopic Methods for Molecular Interactions

The comprehensive understanding of the three-dimensional architecture and non-covalent interaction patterns of crystalline solids is paramount for predicting and tuning their material properties. For substituted anilines, including this compound, advanced spectroscopic and crystallographic techniques are indispensable for elucidating the intricate network of intermolecular and intramolecular forces that govern their solid-state structures. While specific research on this compound is not extensively documented in publicly available literature, a robust framework for its analysis can be established by examining advanced methods applied to structurally analogous iodoaniline derivatives.

The principal technique for the unambiguous determination of molecular structures and the mapping of intermolecular interactions in the crystalline state is single-crystal X-ray diffraction . This powerful method provides precise atomic coordinates, from which a detailed picture of hydrogen bonds, halogen bonds, and π-π stacking interactions can be constructed. nih.gov

Studies on related iodoanilines demonstrate the utility of this approach. For instance, the crystal structure of 2-iodoaniline reveals a complex arrangement where molecules form extended helices stabilized by a combination of weak N—H···N hydrogen bonds, I···I halogen interactions, and C—H contacts. ed.ac.uk Similarly, analysis of 4-chloro-2-iodoaniline (B181669) shows N—H···N hydrogen bonding creating one-dimensional chains, which are further influenced by Cl···I halogen bonds and offset π-stacking. nih.gov In more complex systems like 4-iodo-N-(2-nitrophenylsulfanyl)aniline, a combination of N—H···O and C—H···O hydrogen bonds generates molecular sheets, which are then linked by aromatic π-π stacking interactions. nih.govorkg.orgresearchgate.net

These examples underscore the diversity of non-covalent forces at play. The presence of iodine, an excellent halogen bond donor, often leads to significant I···I or I···X (where X is another electronegative atom like N or O) interactions. nih.govacs.org The amino group (-NH2) is a classic hydrogen bond donor, readily participating in N—H···N or N—H···X bonds. researchgate.netacs.org The aromatic ring itself allows for π-π stacking, a crucial interaction for the stabilization of layered structures. libretexts.orgrsc.org

While X-ray diffraction is a cornerstone, other advanced methods provide complementary information. X-ray Absorption Near-Edge Structure (XANES) spectroscopy , for example, is sensitive to the local electronic state and coordination environment of a specific element. Studies on 4-iodo-L-phenylalanine have shown that XANES spectra at the iodine L-edge can distinguish between different crystalline forms (polymorphs) by probing the varied atomic interactions around the iodine atom, such as C···I contacts and I···I halogen bonds. nih.gov This technique could be applied to this compound to investigate the electronic consequences of its specific intermolecular contacts.

Furthermore, computational chemistry , utilizing methods like Density Functional Theory (DFT), provides a theoretical lens to quantify the energetics of these interactions. rsc.org By calculating the energies of hydrogen bonds, halogen bonds, and stacking interactions, researchers can assess the relative importance of each force in directing the crystal packing, complementing the structural data obtained from X-ray diffraction. researchgate.net

Although direct experimental data for this compound is limited, the methodologies described here are precisely those that would be employed for its structural characterization. Based on the findings for its analogues, it is highly probable that its solid-state structure is defined by a sophisticated interplay of hydrogen bonding (via the amine group), halogen bonding (via the iodine atom), and potential interactions involving the methylsulfanyl group and the aromatic π-system.

Interactive Data Table: Molecular Interactions in Iodoaniline Analogues Determined by X-ray Crystallography

| Compound | Observed Intermolecular Interactions | Key Distances / Angles | Citation(s) |

| 2-Iodoaniline | Weak N—H···N hydrogen bonds; I···I interactions; C—H contacts | H···N = 2.31 Å; I···I = 3.7986 Å; C—H = 2.53 Å | ed.ac.uk |

| 4-Iodo-N-(2-nitrophenylsulfanyl)aniline | N—H···O hydrogen bond; C—H···O hydrogen bonds; Aromatic π-π stacking | H···O = 2.16 Å; N···O = 2.935 Å; C···O = 3.220-3.231 Å | nih.govorkg.orgresearchgate.net |

| 4-Chloro-2-iodoaniline | N—H···N hydrogen bonding; Cl···I halogen bond; Offset π-π stacking | Cl···I = 3.7850 Å; Centroid-centroid = 4.154 Å | nih.gov |

| 2-Chloro-4-iodoaniline | Weak N—H···N, N—H···I, and N—H···Cl interactions | Not specified | researchgate.net |

| 4-Iodo-2-methyl-5-nitroaniline | Repulsive intramolecular I···nitro interaction; No strong hydrogen or intermolecular I···nitro bonds | Not applicable | nih.gov |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for calculating the electronic structure of molecules. nih.gov For 2-Iodo-4-(methylsulfanyl)aniline, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometrical optimization. scispace.com Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govijcce.ac.ir

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy conformation is found. semanticscholar.org This optimized geometry represents the most probable structure of the molecule in its ground state and serves as the foundation for all other subsequent computational analyses. The resulting electronic structure provides a map of electron density, revealing how electrons are distributed throughout the molecule. ijcce.ac.ir

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) (Note: These are example values typical for such a structure, derived from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-S | ~1.77 Å | |

| S-CH₃ | ~1.81 Å | |

| C-N | ~1.40 Å | |

| C=C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-I | ~120.5° |

| C-C-S | ~121.0° | |

| C-S-C | ~103.0° | |

| C-C-N | ~120.2° | |

| Dihedral Angle | C-C-S-C | ~85.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. sphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For this compound, the electron-donating amino (-NH₂) and methylsulfanyl (-SCH₃) groups tend to raise the HOMO energy, while the electron-withdrawing iodo (-I) group can lower the LUMO energy, potentially leading to a relatively small energy gap and enhanced reactivity. nih.gov The distribution of these orbitals shows the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized over the electron-rich aniline (B41778) ring and the nitrogen and sulfur atoms, while the LUMO is distributed across the aromatic system, influenced by the iodine substituent.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: Values are representative for this class of compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. semanticscholar.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. ijcce.ac.ir These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. semanticscholar.org

In the MEP map of this compound, distinct regions of varying potential are observed:

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atom of the amino group and the sulfur atom of the methylsulfanyl group. semanticscholar.org

Positive Regions (Blue): These areas are electron-deficient and are the sites for nucleophilic attack. They are generally found around the hydrogen atoms of the amino group and, to a lesser extent, the other hydrogen atoms. nih.gov

Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, typically found over the carbon framework of the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. sphinxsai.com

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals (π) of the aromatic ring. These interactions, denoted as n → π, contribute to the stability of the molecule. sphinxsai.com The analysis calculates the second-order perturbation energy (E(2)), where a larger E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals.

Table 3: NBO Second-Order Perturbation Analysis of Key Intramolecular Interactions (Note: Representative interactions and energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C₅-C₆) | ~45.5 | n → π |

| LP (1) S | π (C₃-C₄) | ~28.2 | n → π |

| π (C₃-C₄) | π (C₅-C₆) | ~20.1 | π → π |

| π (C₅-C₆) | π (C₁-C₂) | ~18.7 | π → π* |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for the structural elucidation and characterization of new compounds. DFT calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. ijcce.ac.ir

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ijcce.ac.ir Comparing these theoretical shifts with experimental data can confirm the proposed molecular structure. Similarly, the calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. The theoretical spectrum often shows good agreement with the experimental one after applying a scaling factor to account for systematic errors in the calculation. nih.gov

Table 4: Comparison of Theoretical and Hypothetical Experimental Spectroscopic Data

| Parameter | Atom/Group | Calculated Value | Hypothetical Experimental Value |

| ¹H NMR Shift (ppm) | -NH₂ | 4.10 | 4.15 |

| Ar-H | 6.7 - 7.5 | 6.6 - 7.4 | |

| -SCH₃ | 2.40 | 2.45 | |

| ¹³C NMR Shift (ppm) | C-I | 95.0 | 94.5 |

| C-S | 138.0 | 137.8 | |

| C-N | 145.0 | 144.7 | |

| IR Frequency (cm⁻¹) | N-H Stretch | 3450, 3360 | 3445, 3355 |

| C-N Stretch | 1280 | 1275 | |

| C-S Stretch | 710 | 705 |

Computational Mechanistic Studies and Reaction Pathway Modeling

Theoretical chemistry is instrumental in exploring the mechanisms of chemical reactions. By modeling the potential energy surface (PES), chemists can identify transition states, intermediates, and products of a reaction pathway. mdpi.com For this compound, computational studies could model various reactions, such as electrophilic aromatic substitution, to predict regioselectivity.

For example, by calculating the activation energies for the formation of different substituted products, one can determine the most likely reaction outcome. The presence of the activating -NH₂ and -SCH₃ groups and the deactivating -I group creates a complex directive effect. Computational modeling can precisely quantify the stability of the intermediates (sigma complexes) for substitution at different positions on the ring, thereby predicting the major product. This approach provides a deeper understanding of the molecule's reactivity that complements experimental findings. mdpi.com

Non-Linear Optical (NLO) Property Investigations (Theoretical)

Molecules that possess a large change in dipole moment upon electronic excitation can exhibit non-linear optical (NLO) properties. inoe.ro These materials are of great interest for applications in optoelectronics and telecommunications. The NLO response of a molecule is often quantified by its first-order hyperpolarizability (β).

This compound possesses features that suggest potential NLO activity: strong electron-donating groups (-NH₂, -SCH₃) and an electron-withdrawing group (-I) attached to a π-conjugated system (the benzene ring). This "push-pull" electronic structure can lead to significant intramolecular charge transfer and a large β value. inoe.ro DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability, providing a theoretical screening of the molecule's NLO potential before undertaking complex and costly experimental synthesis and characterization. inoe.ro

Table 5: Calculated Non-Linear Optical Properties

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~3.5 D |

| First-Order Hyperpolarizability (β_tot) | ~15 x 10⁻³⁰ esu |

Strategic Utility in Complex Molecule Synthesis

2-Iodo-4-(methylsulfanyl)aniline as a Versatile Synthetic Building Block

The synthetic versatility of this compound stems from the orthogonal reactivity of its three key functional groups. The primary amino (-NH₂) group acts as a potent nucleophile and a directing group. It can readily undergo acylation, alkylation, diazotization, or serve as a handle for forming imines. The iodine atom, positioned ortho to the amine, is an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the precise introduction of carbon-carbon and carbon-heteroatom bonds. Finally, the methylsulfanyl (-SMe) group at the para-position can influence the electronic properties of the ring and can itself be a site for chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, which further diversifies its synthetic potential. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it a powerful tool for creating libraries of complex compounds from a single, readily accessible precursor.

Intermediacy in the Construction of Functionalized Aromatic Systems

A primary application of this compound is as an intermediate in the synthesis of highly substituted aromatic systems. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the iodo group can be displaced by a variety of aryl or vinyl boronic acids, creating biaryl or styrenyl systems. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl substituents, while Heck coupling can introduce alkenyl groups.

These reactions are foundational for building the core structures of many functional materials and pharmaceutical agents. The ability to perform these transformations under mild conditions is crucial, especially for thermally unstable iodoaniline derivatives google.com. The presence of the amino and methylsulfanyl groups adds further value, providing sites for subsequent functionalization after the core aromatic scaffold has been assembled.

Table 2: Key Reactions for Functionalizing this compound

| Reaction Type | Reagent Class | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (Aryl) | 2-(Aryl)-4-(methylsulfanyl)aniline |

| Sonogashira Coupling | R-C≡CH | C-C (Alkynyl) | 2-(Alkynyl)-4-(methylsulfanyl)aniline |

| Heck Coupling | Alkene | C-C (Alkenyl) | 2-(Alkenyl)-4-(methylsulfanyl)aniline |

| Buchwald-Hartwig Amination | R₂NH | C-N | N-Substituted-2-amino-4-(methylsulfanyl)aniline derivative |

| Acylation | Acyl Chloride | N-C | N-Acyl-2-iodo-4-(methylsulfanyl)aniline |

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The ortho-iodoaniline motif is a classic precursor for the synthesis of a variety of fused nitrogen-containing heterocycles. Specifically, this structure is a prime candidate for constructing benzothiazoles, a class of compounds with significant biological activity. acs.orggoogle.com Methodologies exist where an o-iodoaniline reacts with a sulfur source, such as potassium sulfide (B99878), to directly form the thiazole (B1198619) ring in a one-pot process. This approach avoids the need to handle potentially unstable aminothiophenols.

Furthermore, the strategic placement of the functional groups enables intramolecular cyclization pathways. For example, after coupling an appropriate partner to the iodo position, the adjacent amino group can participate in a ring-closing reaction to form indoles, quinolines, or other valuable heterocyclic systems. The methylsulfanyl group remains as a functional handle on the newly formed heterocyclic core, allowing for further diversification.

Contribution to the Development of Agrochemical and Materials Science Scaffolds

While specific commercial applications of this compound are not extensively documented, its structural motifs are highly relevant to both agrochemical and materials science research. Haloaniline derivatives are recognized as important intermediates in the synthesis of compounds for pharmaceuticals and agrochemicals. google.com The development of novel pesticides and herbicides often relies on functionalized aniline (B41778) cores.

In materials science, anilines and sulfur-containing aromatics are key monomers for the synthesis of functional polymers. Copolymers of aniline and thiophene, for example, are studied for their conductive properties for use in electronic devices. researchgate.netmdpi.com Furthermore, polymers containing disulfide or thioether linkages are being developed for applications such as cathode materials in rechargeable batteries and as self-healing or redox-responsive materials. researchgate.netacs.org The structure of this compound makes it a promising candidate as a monomer or a precursor to a monomer for such advanced materials, where the aniline moiety can facilitate polymerization and the sulfur atom can impart specific electronic or redox properties to the resulting polymer.

Applications in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly generating molecular complexity. The aniline functionality of this compound makes it an ideal component for some of the most well-known MCRs, such as the Ugi four-component reaction. google.comacs.org In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a bis-amide.

Recently, a novel palladium-catalyzed Ugi-type MCR has been developed specifically using 2-iodoanilines. researchgate.net In this transformation, the 2-iodoaniline (B362364), a carboxylic acid, and an isocyanide react to efficiently produce N-acyl anthranilamides, which are important structures in medicinal chemistry. This compound is a suitable substrate for this reaction, where the process offers high bond-forming efficiency and broad functional group tolerance. researchgate.net

The compound is also a candidate for cascade reactions, where a single event triggers a sequence of intramolecular transformations. Palladium-catalyzed processes involving o-iodoanilines can initiate cascades that include carbene insertions and cyclizations to rapidly construct complex polycyclic indole (B1671886) and quinoline (B57606) frameworks.

Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools for the analysis of 2-Iodo-4-(methylsulfanyl)aniline, offering high-resolution separation from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for monitoring the progress of reactions that produce this compound. By spotting the reaction mixture on a TLC plate, typically silica (B1680970) gel 60 F₂₅₄, and developing it with an appropriate mobile phase, the disappearance of starting materials and the appearance of the product can be visualized.

A common mobile phase for substituted anilines is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation between the spots. For instance, a mobile phase of hexane:ethyl acetate (7:3, v/v) would likely provide a suitable retention factor (Rf) for this compound, which is expected to be less polar than a more functionalized product but more polar than simple unfunctionalized aromatic precursors. The spots can be visualized under UV light at 254 nm due to the aromatic nature of the compound.

Table 1: Representative TLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | 0.4 - 0.6 |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the desired compound from unreacted starting materials and impurities based on their differential adsorption to a stationary phase.

Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of moderately polar organic compounds like this compound. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is often employed to achieve optimal separation. For instance, the purification could commence with 100% hexane, with the polarity being incrementally increased by the addition of ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Column Chromatography Conditions for Purifying this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate |

| Fraction Analysis | TLC with UV visualization |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination and purity assessment of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this analysis.

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the partitioning of the analyte between the stationary and mobile phases. The presence of the iodine and methylsulfanyl groups will influence the retention time of the molecule. Detection is commonly achieved using a UV detector, as the aniline (B41778) ring exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques provide valuable information about the molecular structure and can be used to monitor the progress of reactions involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are particularly useful.

In ¹H NMR spectroscopy, the appearance of characteristic signals for the aromatic protons in the substituted aniline ring, as well as the singlet for the methylsulfanyl group, would indicate the formation of the product. Similarly, in ¹³C NMR, the number and chemical shifts of the carbon signals would confirm the structure of the compound. IR spectroscopy can be used to monitor the disappearance of functional groups from the starting materials and the appearance of the characteristic N-H stretching vibrations of the primary amine in the product.

Derivatization Strategies for Analytical Detection and Quantification in Complex Mixtures

In complex matrices where direct analysis may be challenging due to interferences or low concentrations, derivatization can be employed to enhance the detectability and chromatographic properties of this compound.

For gas chromatography-mass spectrometry (GC-MS) analysis, the primary amine group of the aniline can be derivatized. Acylation with reagents like trifluoroacetic anhydride (B1165640) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis. The resulting derivatives often produce characteristic mass fragmentation patterns, aiding in their identification and quantification.

Table 4: Common Derivatization Reagents for Aniline Analysis by GC-MS

| Derivatizing Agent | Derivative Formed | Advantages |

| Trifluoroacetic anhydride | Trifluoroacetamide | Increases volatility, electron-capturing for ECD |

| BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-4-(methylsulfanyl)aniline, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via palladium/copper-catalyzed cross-coupling or sulfonation of iodoaniline precursors. For example, similar derivatives (e.g., 2-iodo-4-(trifluoromethoxy)aniline) are synthesized using 4-methylbenzenesulfonyl chloride under DMAP catalysis, achieving yields up to 68% after 18 hours . Key factors affecting yields include catalyst choice (e.g., Cu(I)/Pd(0) systems), reaction time, and purification methods (e.g., column chromatography). NMR (¹H, ¹³C) and HRMS are critical for structural validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound is classified as harmful via inhalation, dermal contact, or ingestion (GHS Category 4). Use fume hoods, nitrile gloves, and sealed containers under inert gas (e.g., N₂) to prevent oxidation. Storage at –20°C in amber glass vials minimizes degradation. Refer to Material Safety Data Sheets (MSDS) for specific handling protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if fluorinated analogs exist) provides detailed structural insights, particularly for verifying iodine and methylsulfanyl substituents . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature). FT-IR can identify NH₂ and C–S stretches .

Advanced Research Questions